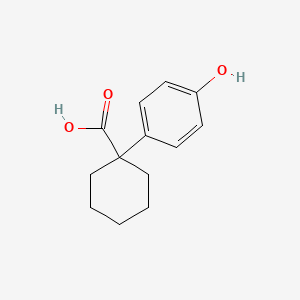

1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid

CAS No.: 1358798-21-6

Cat. No.: VC7124141

Molecular Formula: C13H16O3

Molecular Weight: 220.268

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1358798-21-6 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.268 |

| IUPAC Name | 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H16O3/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7,14H,1-3,8-9H2,(H,15,16) |

| Standard InChI Key | GEQLJOZVOMELKM-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(C2=CC=C(C=C2)O)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s structure consists of a cyclohexane ring fused to a 4-hydroxyphenyl group and a carboxylic acid functional group at the same carbon atom. This arrangement creates significant steric hindrance and electronic effects, influencing its reactivity and intermolecular interactions . Key structural identifiers include:

Molecular Formula:

SMILES: C1CCC(CC1)(C2=CC=C(C=C2)O)C(=O)O

InChIKey: GEQLJOZVOMELKM-UHFFFAOYSA-N

The planar 4-hydroxyphenyl group and the non-planar cyclohexane ring create a hybrid aromatic-aliphatic system, enabling diverse binding modes in biological systems.

Stereochemical Considerations

While the compound lacks chiral centers, the cyclohexane ring’s chair conformation influences the spatial orientation of substituents. Computational models predict that the equatorial position of the carboxylic acid group minimizes steric clashes with the phenyl ring, stabilizing the molecule .

Synthesis and Production Pathways

Reported Synthetic Routes

-

Diels-Alder Cycloaddition: As demonstrated in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, Danishefsky’s diene reacts with acrylate derivatives to form bicyclic intermediates, which undergo functional group transformations .

-

Friedel-Crafts Acylation: Electrophilic substitution on benzene derivatives using cyclohexanecarbonyl chloride, followed by hydroxylation.

Industrial and Laboratory-Scale Production

The compound is commercially available in research quantities (e.g., 50 mg to 0.5 g) through suppliers like VulcanChem, though industrial-scale production methods remain undisclosed.

Physicochemical Properties

Experimental and predicted physicochemical data are summarized below:

The compound’s low aqueous solubility may necessitate formulation with co-solvents for biological assays.

Analytical Characterization

Mass Spectrometry

Collision cross-section (CCS) values for common adducts, as predicted by ion mobility spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 221.11722 | 150.3 |

| [M+Na]+ | 243.09916 | 161.4 |

| [M-H]- | 219.10266 | 153.0 |

These data aid in metabolite identification and structural elucidation .

Spectroscopic Profiles

-

IR Spectroscopy: Expected peaks include O-H stretch (3200–3600 cm⁻¹), C=O stretch (1700 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

-

NMR: The cyclohexane ring protons resonate at δ 1.2–2.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm.

Related Compounds and Isomerism

Positional Isomers

4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid (CAS No. 111993-10-3) represents a structural isomer where the substituents are para on the phenyl ring but transposed on the cyclohexane. This isomer exhibits distinct physicochemical properties, including a higher predicted logP (2.75 vs. 2.10), influencing bioavailability .

Functional Analogues

-

5-p-Coumaroylquinic Acid: Features a coumaroyl group esterified to quinic acid, sharing the hydroxyphenyl motif .

-

1-Amino-4-hydroxycyclohexane-1-carboxylic Acids: Amino-substituted variants with constrained conformations .

Applications in Research

Medicinal Chemistry

-

Scaffold for Drug Design: The rigid bicyclic core serves as a template for developing kinase inhibitors or GPCR modulators.

-

Prodrug Development: Esterification of the carboxylic acid group could enhance membrane permeability.

Material Science

Potential applications in polymer chemistry as a cross-linking agent or monomer for polyesters, leveraging its bifunctional groups.

Future Research Directions

-

In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in animal models.

-

Target Identification: Employ proteomics to map binding partners and mechanistic pathways.

-

Formulation Optimization: Develop nanoemulsions or liposomes to overcome solubility limitations.

-

Synthetic Methodology: Explore catalytic asymmetric synthesis for enantiopure derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume